molecular formula C19H22ClNO5 B11174939 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide

Cat. No.: B11174939
M. Wt: 379.8 g/mol
InChI Key: KUKMUXJYWFZNTN-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide is a chemical compound with a complex structure that includes chloro, methoxy, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,4-diethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are often investigated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H22ClNO5

Molecular Weight

379.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-diethoxybenzamide

InChI

InChI=1S/C19H22ClNO5/c1-5-25-15-8-7-12(9-18(15)26-6-2)19(22)21-14-11-16(23-3)13(20)10-17(14)24-4/h7-11H,5-6H2,1-4H3,(H,21,22)

InChI Key

KUKMUXJYWFZNTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OCC

Origin of Product

United States

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